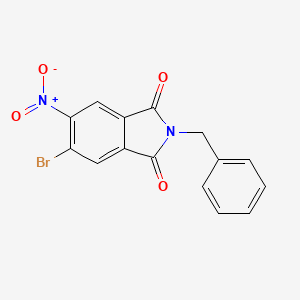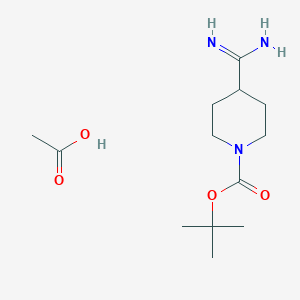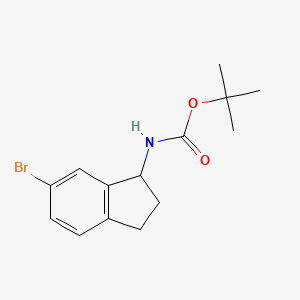
1-Bromo-3,5-dihexylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,5-dihexylbenzene is an organic compound with the molecular formula C18H29Br . It is an important organic intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and two hexyl groups . The exact mass of the molecule is 324.14526 g/mol .Physical and Chemical Properties Analysis
This compound is a liquid at 20°C . It has a specific gravity of 1.07 and a refractive index of 1.51 . The compound is slightly soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Polymers
1-Bromo-3,5-dihexylbenzene plays a pivotal role in the synthesis of specialized polymers through Suzuki coupling reactions. It serves as a key component in creating comb-like polyphenylenes with alternating polystyrene and hexyl side chains, leading to polymers with high solubility in common organic solvents. This process involves the use of 1,4-dibromo-2,5-bis(bromomethyl)benzene and 2,5-dihexylbenzene-1,4-diboronic acid, catalyzed by Pd(PPh3)4, showcasing the versatility of brominated benzene derivatives in polymer chemistry (Cianga & Yagcı, 2002). Similarly, the synthesis of poly(p-phenylene) graft copolymers with polytetrahydrofuran/polystyrene side chains also utilizes a bromobenzene derivative, highlighting its utility in creating complex polymer structures with desirable solubility and thermal properties (Cianga, Hepuzer, & Yagcı, 2002).
Advanced Materials and Photoluminescence
Bromophenols, including derivatives similar to this compound, are synthesized for their potential as inhibitors of critical enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These compounds, such as (E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-one, exhibit significant inhibitory activity, highlighting the potential of brominated compounds in biomedical applications (Bayrak, Taslimi, Gülçin, & Menzek, 2017). The antioxidant activity of bromophenols from the marine red alga Rhodomela confervoides also underscores the significance of such compounds in natural product chemistry and potential therapeutic applications (Li, Li, Gloer, & Wang, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-3,5-dihexylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29Br/c1-3-5-7-9-11-16-13-17(15-18(19)14-16)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTKYSBFHHVYJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC(=C1)Br)CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1238156-36-9 |
Source


|
| Record name | 1-bromo-3,5-dihexylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1376238.png)
![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1376239.png)

![2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1376242.png)


![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1376246.png)




![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)
